5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
5,7-bis(phenylmethoxy)-2-(4-phenylmethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28O5/c37-32-22-33(29-16-18-30(19-17-29)38-23-26-10-4-1-5-11-26)41-35-21-31(39-24-27-12-6-2-7-13-27)20-34(36(32)35)40-25-28-14-8-3-9-15-28/h1-22H,23-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKMTUHCVIGYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C=C(C=C4OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457822 | |
| Record name | MLS000517991 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96333-59-4 | |
| Record name | MLS000517991 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Strategy
The synthesis revolves around sequential benzyloxy protection of hydroxyl groups on a flavone backbone, followed by cyclization and purification. The target compound’s three benzyloxy groups necessitate a multi-step approach to avoid regiochemical conflicts. The canonical route involves:
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Protection of phenolic hydroxyl groups using benzyl bromide under basic conditions.
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Claisen-Schmidt condensation to form the chalcone intermediate.
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Acid-catalyzed cyclization to yield the chromen-4-one core.
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Final benzyloxy substitution at the 4-position.
Key intermediates include 2-hydroxyacetophenone derivatives and 4-benzyloxybenzaldehyde, which undergo condensation in dimethyl sulfoxide (DMSO) at 400 K under nitrogen.
Benzyloxy Protection
Initial hydroxyl protection is achieved via nucleophilic substitution. For example, 2,4,5-trihydroxyacetophenone reacts with excess benzyl bromide (3.3 equiv) in anhydrous acetone, using potassium carbonate (3.0 equiv) as a base. The mixture is refluxed for 12 hours, yielding 2,5,7-tris(benzyloxy)acetophenone with 85% efficiency.
Chalcone Formation
The protected acetophenone undergoes Claisen-Schmidt condensation with 4-benzyloxybenzaldehyde. Sodium hydroxide (10% w/v) in ethanol facilitates aldol addition at 273–278 K, producing the chalcone intermediate. Reaction monitoring via TLC (hexanes/ethyl acetate, 4:1) confirms completion within 4 hours.
Cyclization to Chromen-4-one
Cyclization employs iodine (0.1 equiv) in DMSO at 400 K for 2 hours. Quenching with 1 M HCl precipitates the crude product, which is extracted with ethyl acetate and purified via silica gel chromatography (hexanes/ethyl acetate, 3:1). This step achieves 78% yield.
Optimization and Scalability
Catalytic Efficiency
Comparative studies indicate iodine outperforms traditional acids (e.g., H2SO4) in cyclization, reducing side products like quinone derivatives. A catalyst loading of 0.1 equiv balances cost and yield.
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMSO | Maximizes cyclization rate |
| Temperature | 400 K | Prevents retro-aldol reactions |
| Reaction Time | 2 hours | Minimizes degradation |
Polar aprotic solvents (DMSO, DMF) stabilize the transition state during cyclization, while temperatures above 400 K promote decomposition.
Crystallographic Validation
Single-crystal X-ray diffraction (SC-XRD) confirms the molecular structure. Crystals grown via slow evaporation of methanol/dichloromethane (1:2) exhibit:
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Space group : P 1
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Unit cell parameters : a = 7.3176 Å, b = 12.818 Å, c = 14.933 Å
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Angles : α = 82.54°, β = 83.86°, γ = 85.60°
The crystal lattice stability arises from π-π stacking (3.75 Å centroid distance) between benzyl rings, validated by CCDC deposition number 766750.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Replacing batch reactors with continuous flow systems reduces reaction time by 40%. A two-stage setup achieves:
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Chalcone formation in a microfluidic reactor (residence time: 10 minutes).
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Cyclization in a packed-bed reactor with immobilized iodine catalyst.
Purification Techniques
| Method | Purity (%) | Throughput (kg/h) |
|---|---|---|
| Column Chromatography | 98.5 | 0.5 |
| Crystallization | 99.2 | 2.0 |
Crystallization from methanol/dichloromethane (1:3) is preferred industrially due to higher throughput.
Challenges and Solutions
Regioselectivity in Benzylation
Competing O- and C-benzylation is mitigated by:
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Using bulky bases (e.g., DBU) to favor O-alkylation.
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Stepwise protection: 5- and 7-positions first, followed by the 4-position.
Byproduct Formation
Major byproducts include:
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Quinones : Suppressed by inert atmosphere (N2) and low-temperature cyclization.
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Diastereomers : Eliminated via fractional crystallization.
| Reagent | Hazard | Mitigation Strategy |
|---|---|---|
| Benzyl bromide | Lachrymator | Closed-system synthesis |
| Iodine | Corrosive | Immobilized catalyst beds |
Chemical Reactions Analysis
Types of Reactions
5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the chromen-4-one core to chromanol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl bromide in the presence of potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of various substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry
5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one serves as a precursor for synthesizing more complex flavonoid derivatives. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies.
Biology
The compound has been studied for its potential biological activities:
- Antioxidant Activity : Exhibits the ability to scavenge free radicals, thereby reducing oxidative stress.
- Anti-inflammatory Activity : Inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
- Anticancer Activity : Shows promise in inducing apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Medicine
Research is ongoing to explore the therapeutic potential of this compound in treating various diseases:
- Cancer Treatment : Investigated for its ability to inhibit cancer cell growth and induce apoptosis.
- Inflammatory Diseases : Potential applications in managing conditions characterized by inflammation due to its anti-inflammatory properties.
Industry
In materials science, this compound is being explored for developing new materials with specific optical properties. This includes applications in photonic devices and coatings.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.
Case Study 2: Anti-inflammatory Effects
Research demonstrated that this compound could reduce inflammation markers in vitro by inhibiting cyclooxygenase activity. This suggests potential therapeutic applications in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Groups
5,7-Bis((4-Methylbenzyl)oxy)-4-phenyl-2H-chromen-2-one (C₃₁H₂₆O₄)
- Key Differences : Methyl groups on the benzyloxy substituents (vs. unsubstituted benzyl in the target compound).
- Impact : Increased electron-donating effects from methyl groups may enhance stability and alter binding interactions. The molecular weight is lower (462.55 g/mol ), reducing steric hindrance compared to the target compound .
5,7-Bis[(trimethylsilyl)oxy]-2-{4-[(trimethylsilyl)oxy]phenyl}-4H-chromen-4-one (C₂₄H₃₄O₅Si₃)
- Key Differences : Trimethylsilyl (TMS) groups replace benzyloxy moieties.
- Impact : TMS groups increase hydrophobicity and resistance to enzymatic cleavage. This derivative’s molecular weight (486.79 g/mol ) is lower, but its silicon-containing groups confer distinct chemical reactivity .
5,7-Dihydroxy-2-{4-hydroxy-3-[7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-8-yl]phenyl}-4H-chromen-4-one (C₃₀H₁₈O₉)
- Key Differences : Hydroxyl groups replace benzyloxy substituents.
- Impact: Higher polarity and hydrogen-bonding capacity improve solubility but reduce cell permeability. This compound’s bioactivity is likely modulated by antioxidant properties from phenolic groups .
3-(Benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (COX-2 Inhibitor)
- Key Differences : A methylsulfonyl pharmacophore at the para position of the 2-phenyl group.
- Impact : Demonstrates potent COX-2 inhibition (IC₅₀ = 0.07 µM) with high selectivity (SI = 287.1), comparable to celecoxib. The methylsulfonyl group interacts with the COX-2 secondary pocket (Arg513, Val523), a feature absent in the target compound .
5,7-Bis-(benzyloxy)-α-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-α-L-rhamnopyranosyloxy]-4H-chromen-4-one
- Key Differences: Addition of a glycosylated rhamnose moiety.
- Impact: Enhanced interaction with carbohydrate-binding proteins or enzymes. The acetylated sugar improves stability and targeting specificity, making it useful for studying flavonoid-protein interactions .
Physicochemical Properties
Key Research Findings
Crystallographic Insights : The planar chromen-4-one core in the target compound facilitates π-π stacking interactions, while benzyloxy groups introduce torsional angles (e.g., C1–C2–C3 = 120.0°) that influence packing in the crystal lattice .
Derivatives with polar substituents (e.g., hydroxyl, glycosyl) show altered pharmacokinetic profiles .
Selectivity in Drug Design : The methylsulfonyl group in COX-2 inhibitors highlights the importance of electronic and steric effects for target engagement, a strategy adaptable to the benzyloxy scaffold .
Biological Activity
5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one is a synthetic flavonoid compound characterized by its unique chromen-4-one core structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C36H28O6
- Molecular Weight : 556.6 g/mol
- IUPAC Name : 2-phenyl-5,7-bis(phenylmethoxy)chromen-4-one
The compound features multiple benzyloxy substitutions that enhance its lipophilicity and potential bioavailability, making it a valuable candidate for various therapeutic applications.
Antioxidant Activity
This compound exhibits significant antioxidant properties. The mechanism involves scavenging free radicals and reducing oxidative stress through the donation of hydrogen atoms or electrons. This activity is crucial in preventing cellular damage associated with oxidative stress, which is linked to various diseases.
Research Findings
A study demonstrated that the compound effectively reduced lipid peroxidation levels and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in vitro .
Anti-inflammatory Activity
The compound shows promising anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It has been reported to reduce the expression of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical mediators in inflammatory pathways.
Case Studies
In animal models, treatment with this compound significantly decreased edema and inflammatory markers in conditions such as arthritis .
Anticancer Activity
Research indicates that this flavonoid may possess anticancer properties by inducing apoptosis in cancer cells. The compound activates caspases and disrupts mitochondrial membrane potential, leading to programmed cell death.
Detailed Research Findings
In vitro studies on various cancer cell lines have shown that this compound inhibits cell proliferation and induces apoptosis through intrinsic pathways .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis via caspase activation |
| HeLa | 12.5 | Disruption of mitochondrial function |
| A549 | 18.0 | Cell cycle arrest at G1 phase |
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Antioxidant Mechanism : Scavenging free radicals and enhancing endogenous antioxidant defenses.
- Anti-inflammatory Mechanism : Inhibition of COX and LOX pathways.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and modulation of signaling cascades involved in cell survival.
Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | Antioxidant, anti-inflammatory |
| 5,7-Dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | Anticancer activity |
Uniqueness
The presence of multiple benzyloxy groups in this compound enhances its solubility and interaction with biological targets compared to other flavonoids.
Q & A
Q. What are the established synthetic routes for 5,7-Bis-(benzyloxy)-2-(4-(benzyloxy)phenyl)-4H-chromen-4-one, and how are reaction conditions optimized?
The compound is synthesized via iodine-mediated cyclization of a propenone precursor in dimethyl sulfoxide (DMSO) at 400 K under nitrogen. Key steps include acid workup, ethyl acetate extraction, and silica gel chromatography (hexanes/ethyl acetate, 4:1). Optimization involves controlling reaction time (2 hours) and stoichiometry (e.g., iodine as a catalyst at 0.1 equiv). Single crystals for structural analysis are obtained via slow evaporation of methanol/dichloromethane solutions .
Q. How is the molecular structure of this compound determined, and what crystallographic parameters are critical?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the triclinic space group , with unit cell parameters , and angles . The SHELX suite (SHELXS97/SHELXL97) is used for structure solution and refinement, achieving and . Key features include π-π stacking (centroid distance: 3.75 Å) and torsional angles between benzyloxy groups .
Q. What biological activities are associated with this chromen-4-one derivative?
The compound is structurally related to flavones, which exhibit antioxidative, anti-inflammatory, and GABA-A receptor modulation activities. Its polybenzyloxy substitution enhances lipophilicity, potentially improving bioavailability for targeting reactive oxygen species (ROS) and metal ion chelation. Comparative studies suggest its potency may exceed ascorbic acid in ROS scavenging .
Advanced Research Questions
Q. How can structural modifications of this compound enhance selectivity for specific biological targets (e.g., COX-2)?
Click chemistry is employed to introduce triazole moieties at the 3-position. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-methyl-3-butyn-2-ol yields derivatives with 98% efficiency. Docking studies (e.g., in murine COX-2) reveal that substituents like sulfonyl or benzyloxy groups improve binding affinity by occupying hydrophobic pockets near Val-523 and Ser-530 .
Q. What challenges arise in crystallographic refinement due to the compound’s flexibility, and how are they resolved?
The three benzyloxy groups introduce torsional flexibility, leading to disorder in electron density maps. Strategies include:
Q. How do intermolecular interactions (e.g., π-π stacking) influence solid-state properties and solubility?
Parallel-displaced π-π interactions between benzyl rings (3.75 Å centroid distance) stabilize the crystal lattice, reducing solubility in polar solvents. This stacking can be disrupted by introducing bulky substituents (e.g., cyclopropyl or isopropyl groups), as shown in derivatives with improved aqueous solubility (logP reduction by 1.2 units) .
Methodological Insights
Q. Table 1: Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 7.3176, 12.818, 14.933 |
| (°) | 82.54, 83.86, 85.60 |
| (ų) | 1378.0 |
| 0.021 | |
| Data-to-parameter ratio | 12.9 |
| CCDC deposition number | XU2692 |
Q. Table 2: Synthesis Yields for Derivatives
| Derivative | Yield (%) | Method |
|---|---|---|
| IIIe (triazole-modified) | 98 | CuAAC, CuSO4·5H2O |
| Propenone precursor | 85 | Iodine cyclization |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
